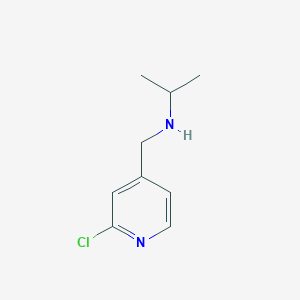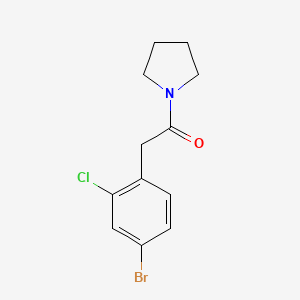
(2-Chloropyridin-4-ylmethyl)-isopropylamine
Overview
Description
“(2-Chloropyridin-4-yl)methanol” is a chemical compound with the molecular formula C6H6ClNO . It is also known as “2-Chloro-4-(hydroxymethyl)pyridine” and has a molecular weight of 143.571 Da . The compound appears as an off-white to pale yellow solid .
Molecular Structure Analysis
The molecular structure of “(2-Chloropyridin-4-yl)methanol” consists of a pyridine ring with a chlorine atom at the 2nd position and a methanol group at the 4th position .Physical And Chemical Properties Analysis
“(2-Chloropyridin-4-yl)methanol” has a boiling point of 256.2±25.0 °C and a density of 1.244±0.06 g/cm3 .Scientific Research Applications
Synthesis of Chemical Compounds
- (2-Chloropyridin-4-ylmethyl)-isopropylamine and its derivatives are involved in the synthesis of various chemical compounds. For instance, N-alkyl-4-chloro-2-pyridine carboxamides, which are derived from isopropylamine and 4-chloropyridine-2-carboxylic acid, have been synthesized and characterized using IR, 1H NMR, and ESI-MS techniques (Pan Qing-cai, 2011).
Intermediate in Pharmaceutical Synthesis
- The compound is an intermediate in the synthesis of pharmaceuticals. For example, 2-Chloro-4-(piperidin-1-ylmethyl)pyridine, synthesized from similar compounds, serves as an intermediate for lafutidine (Shen Li, 2012).
Role in Chemical Reactions
- In chemical reactions, compounds like (2-Chloropyridin-4-ylmethyl)-isopropylamine act as a directing group in nickel-catalyzed and benzoic acid-promoted sulfenylation of unactivated arenes. This approach provides efficient access to valuable aryl sulfides with a broad substrate scope and high functional group tolerance (Ke-Fang Yang et al., 2015).
Application in Corrosion Inhibition
- Derivatives of (2-Chloropyridin-4-ylmethyl)-isopropylamine, such as 4-Chloro-2-((furan-2-ylmethyl) amino)-5-sulfamoylbenzoic Acid (FSM), are used as inhibitors for mild steel corrosion in acidic solutions. These compounds exhibit mixed-type inhibitive action and obey Langmuir adsorption isotherm (Hari Kumar Sappani & S. Karthikeyan, 2014).
In Protein Modification
- Certain derivatives of (2-Chloropyridin-4-ylmethyl)-isopropylamine, like 4-halopyridines, have been investigated as selective, tunable, and switchable covalent protein modifiers. These are useful in developing chemical probes for various applications (Christopher L Schardon et al., 2017).
Use in Drug Synthesis
- Compounds such as 2-chloropyridine-3,5-dicarbonitriles, synthesized from 2-amino-6-chloropyridine-3,5-dicarbonitrile, have been evaluated for their biological properties. They showed modest inhibition of acetylcholinesterase and butyrylcholinesterase, making them candidates for treating Alzheimer's and neuronal vascular diseases (Abdelouahid Samadi et al., 2010).
Safety and Hazards
properties
IUPAC Name |
N-[(2-chloropyridin-4-yl)methyl]propan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13ClN2/c1-7(2)12-6-8-3-4-11-9(10)5-8/h3-5,7,12H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWXBPEYQEHSIRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NCC1=CC(=NC=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloropyridin-4-ylmethyl)-isopropylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![5'-Bromo-4,4-difluoro-3'-methyl-3,4,5,6-tetrahydro-2H-[1,2']bipyridinyl](/img/structure/B1415912.png)




![3-(4-Hydroxyphenyl)-2-[(2-methylpropan-2-yl)oxycarbonyl-propan-2-ylamino]propanoic acid](/img/structure/B1415921.png)
![Methyl 2-amino-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B1415925.png)


